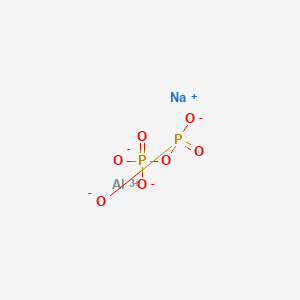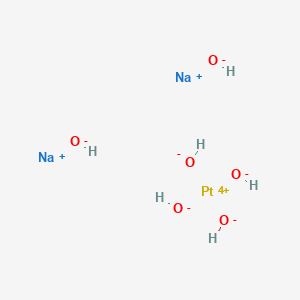
5'-Chloro-3-hydroxy-2'-methyl-2-naphthanilide
Übersicht
Beschreibung
The study and synthesis of naphthalene derivatives, including compounds with specific functional groups like chloro, hydroxy, and methyl substituents, are of significant interest in chemistry due to their diverse applications in materials science, pharmaceuticals, and as intermediates in organic synthesis.
Synthesis Analysis
Synthesis of naphthalene derivatives often involves condensation reactions, catalytic processes, and various forms of activation to introduce specific substituents into the naphthalene core. For instance, a study detailed the efficient synthesis of a novel compound through DBU-catalyzed condensation reactions, demonstrating the potential pathways that could be adapted for synthesizing "5'-Chloro-3-hydroxy-2'-methyl-2-naphthanilide" (Halim & Ibrahim, 2017).
Molecular Structure Analysis
Density Functional Theory (DFT) calculations are commonly used to investigate the equilibrium geometry, electronic structure, and various properties of naphthalene derivatives. These studies provide insights into the molecular structure and predict the behavior of novel compounds (Halim & Ibrahim, 2017).
Chemical Reactions and Properties
The chemical reactivity of naphthalene derivatives, including possible reactions with chloro-s-triazines and the formation of substituted naphthanilides, is a subject of active research. These reactions often involve complex mechanisms and can lead to a variety of products depending on the reaction conditions (Budziarek & Hampson, 1971).
Physical Properties Analysis
Physical properties such as solubility, crystal structure, and melting points of naphthalene derivatives can be significantly influenced by their specific functional groups. X-ray diffraction (XRD) and other spectroscopic techniques are vital tools for characterizing these properties (Flores-Ramos et al., 2013).
Chemical Properties Analysis
Investigations into the chemical properties of naphthalene derivatives, including acidity, basicity, and reactivity towards various reagents, provide a basis for understanding their behavior in chemical reactions. The electronic spectra and potential for forming dimers or other complex structures in solution are also areas of interest (Blus & Kraska, 1992).
Wissenschaftliche Forschungsanwendungen
Chemical Reactions and Properties
- The study by Budziarek and Hampson (1971) discusses the reaction of 3-hydroxy-2-naphthanilide with chloro-s-triazines, revealing insights into the chemical behavior and structural transformations of related compounds. Their findings support the view that ionized 3-hydroxy-2-naphthanilide reacts with cyanuric chloride and dichloro-s-triazines to form O-s-triazinyl derivatives, which undergo further hydrolysis and rearrangement under different conditions (Budziarek & Hampson, 1971).
Applications in Histochemistry
- Burstone (1959) introduced new histochemical techniques for the demonstration of tissue oxidase using a group of complex naphthols, which include derivatives of 3-hydroxy-2-naphthanilide. These compounds serve as new reagents for staining tissue oxidase, potentially enhancing the methods for studying cellular processes and enzyme localization within tissues (Burstone, 1959).
Synthesis and Characterization
- Kathawate et al. (2014) explored the reaction between lawsone and aminophenol derivatives, including the synthesis and characterization of compounds with potential antiproliferative activity. Their research contributes to understanding the chemical properties and potential therapeutic applications of naphthanilide derivatives (Kathawate et al., 2014).
Antibacterial Activity
- Choudhari et al. (2019) investigated the reactions of 2,3-dichloro-1,4-naphthoquinone with aminophenols, leading to the synthesis of compounds with evidence for hydroxy benzophenoxazine intermediates. The study evaluated the antibacterial activity of these compounds, demonstrating their potential in addressing bacterial infections and highlighting the significance of naphthanilide derivatives in developing new antibacterial agents (Choudhari et al., 2019).
Fluorescent Sensing
- Zhang et al. (2003) developed a fluorescent sensing mechanism for anions based on 3-hydroxyl-2-naphthanilide in acetonitrile. Their findings demonstrate the compound's ability to significantly enhance fluorescence emission upon the addition of anions, indicating its utility in chemical sensing applications (Zhang et al., 2003).
Eigenschaften
IUPAC Name |
N-(5-chloro-2-methylphenyl)-3-hydroxynaphthalene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO2/c1-11-6-7-14(19)10-16(11)20-18(22)15-8-12-4-2-3-5-13(12)9-17(15)21/h2-10,21H,1H3,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZOACPDZZYNJER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C2=CC3=CC=CC=C3C=C2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1059654 | |
| Record name | 2-Naphthalenecarboxamide, N-(5-chloro-2-methylphenyl)-3-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1059654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5'-Chloro-3-hydroxy-2'-methyl-2-naphthanilide | |
CAS RN |
135-63-7 | |
| Record name | N-(5-Chloro-2-methylphenyl)-3-hydroxy-2-naphthalenecarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=135-63-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Naphthanilid KB | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000135637 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Naphthol AS-KB | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37187 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Naphthalenecarboxamide, N-(5-chloro-2-methylphenyl)-3-hydroxy- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Naphthalenecarboxamide, N-(5-chloro-2-methylphenyl)-3-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1059654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5'-chloro-3-hydroxy-2'-methyl-2-naphthanilide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.734 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















